Neuroprotective Potency Ranking in Cortical Neurons
In a direct head-to-head comparison using primary mouse cortical neuronal cultures (7 DIV), the potency of TRH and its three stable analogues in inhibiting excitatory amino acid- and H₂O₂-induced neuronal cell death followed the rank order: montirelin (MON) > TRH > Z-TRH > RGH-2202 [1]. Z-TRH demonstrated measurable neuroprotective activity that was superior to RGH-2202 but inferior to both native TRH and montirelin, establishing a specific efficacy position within this class.
| Evidence Dimension | Neuroprotective potency rank order against EAAs- and H₂O₂-induced cell death |
|---|---|
| Target Compound Data | Z-TRH: position 3 in rank order (behind MON and TRH, ahead of RGH) |
| Comparator Or Baseline | Montirelin (MON): position 1; TRH: position 2; RGH-2202: position 4 |
| Quantified Difference | Rank separation between Z-TRH (3rd) and RGH (4th) among four tested compounds; TRH and MON both more potent than Z-TRH |
| Conditions | 7 DIV mouse primary cortical neuronal cultures; 24 h pre-treatment; 0.001–10 μM concentration range; glutamate, NMDA, kainate, quisqualate, H₂O₂ injury models |
Why This Matters
This rank order enables researchers to select Z-TRH when an intermediate potency, metabolically stabilized TRH analogue is required—more stable than TRH but less potent than montirelin, providing a distinct pharmacological tool for dissecting TRH receptor-mediated neuroprotection.
- [1] Jantas D, Jaworska-Feil L, Lipkowski AW, Lason W. Effects of TRH and its analogues on primary cortical neuronal cell damage induced by various excitotoxic, necrotic and apoptotic agents. Neuropeptides. 2009;43(5):371-385. doi:10.1016/j.npep.2009.07.002 View Source
